1-[4-(2-Tert-butyl-5-methylphenoxy)butyl]piperidine;oxalic acid
Overview
Description
1-[4-(2-Tert-butyl-5-methylphenoxy)butyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperidine ring attached to a butyl chain, which is further connected to a phenoxy group substituted with tert-butyl and methyl groups. The presence of oxalic acid as a counterion adds to its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Tert-butyl-5-methylphenoxy)butyl]piperidine typically involves a multi-step process:
Formation of the Phenoxy Intermediate: The initial step involves the synthesis of 2-tert-butyl-5-methylphenol, which can be achieved through Friedel-Crafts alkylation of phenol with tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Butyl Chain: The phenoxy intermediate is then reacted with 1-bromobutane under basic conditions to form 4-(2-tert-butyl-5-methylphenoxy)butane.
Formation of the Piperidine Derivative: The final step involves the reaction of 4-(2-tert-butyl-5-methylphenoxy)butane with piperidine in the presence of a suitable base to yield 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]piperidine.
Oxalic Acid Addition: The piperidine derivative is then treated with oxalic acid to form the oxalate salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Tert-butyl-5-methylphenoxy)butyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-[4-(2-Tert-butyl-5-methylphenoxy)butyl]piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-Tert-butyl-5-methylphenoxy)butyl]piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, or microbial growth, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-Tert-butylphenoxy)butyl]piperidine
- 1-[4-(2-Methylphenoxy)butyl]piperidine
- 1-[4-(2-Tert-butyl-5-methylphenoxy)ethyl]piperidine
Uniqueness
1-[4-(2-Tert-butyl-5-methylphenoxy)butyl]piperidine stands out due to its specific substitution pattern on the phenoxy group, which imparts unique steric and electronic properties. These properties can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[4-(2-tert-butyl-5-methylphenoxy)butyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO.C2H2O4/c1-17-10-11-18(20(2,3)4)19(16-17)22-15-9-8-14-21-12-6-5-7-13-21;3-1(4)2(5)6/h10-11,16H,5-9,12-15H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWVYGWLMPHWFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCCCCN2CCCCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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